rac-(1R,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylicacid,cis
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Description
Rac-(1R,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylicacid,cis is a useful research compound. Its molecular formula is C22H21NO4 and its molecular weight is 363.413. The purity is usually 95%.
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Scientific Research Applications
Scalable Synthesis and Structural Derivatives
A stereoselective and scalable synthesis of structurally related bicyclic carboxylic acids has been developed, emphasizing the control over stereoselectivity through the cyclopropanation step and its significance in generating amino acid derivatives (Wang et al., 2013; Bakonyi et al., 2013). These methods are crucial for producing unnatural amino acids, which are valuable in peptide-based drug discovery.
Conformationally Restricted Amino Acid Analogues
Research has highlighted the synthesis of conformationally restricted amino acid analogues, such as azabicycloalkane amino acids, which are used as rigid dipeptide mimetics in structure-activity studies for drug discovery (Mandal et al., 2005). These compounds are designed to mimic the structure and function of natural amino acids while offering enhanced stability and specificity in biological interactions.
Protection Group Chemistry
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the structure of interest, is widely used for the protection of hydroxy groups in peptide synthesis. It allows for the selective removal of the protective group under mild conditions without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982). This chemistry is foundational in the synthesis of peptides and peptidomimetics, facilitating the assembly of complex molecules.
Applications in Drug Discovery
The structural motif of the compound has been utilized in designing inhibitors and other biologically active molecules. For instance, modifications of the bicyclic core have led to the development of potent antibiotics and enzyme inhibitors, demonstrating the versatility of this scaffold in medicinal chemistry (Jimeno et al., 2011). These applications underscore the compound's role in the synthesis of new therapeutic agents with improved efficacy and selectivity.
Properties
IUPAC Name |
(1S,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-21-11-22(21,19(24)25)13-23(12-21)20(26)27-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,24,25)/t21-,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFGBVKANKUIB-YADHBBJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@]1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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